molecular formula C25H21N3O3 B2866216 (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327194-54-6

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2866216
CAS No.: 1327194-54-6
M. Wt: 411.461
InChI Key: WGEDOYINFDNZLZ-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromene (2H-benzopyran) core with a Z-configured imino group at position 2, linked to a 4-carbamoylphenyl substituent. The carboxamide at position 3 is substituted with a 2,4-dimethylphenyl group. The carbamoyl (NH2CO-) group enhances hydrogen-bonding capacity, while the dimethylphenyl moiety contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-15-7-12-21(16(2)13-15)28-24(30)20-14-18-5-3-4-6-22(18)31-25(20)27-19-10-8-17(9-11-19)23(26)29/h3-14H,1-2H3,(H2,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEDOYINFDNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide , identified by its CAS number 1327194-54-6 , belongs to the class of chromene derivatives . These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific chromene derivative, detailing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N3O3C_{25}H_{21}N_{3}O_{3} with a molecular weight of 411.5 g/mol . The structure includes a chromene core, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. This structural feature is crucial for its biological activity.

1. Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, related compounds have shown potent activity against various cancer cell lines:

  • HeLa Cells : IC50 values ranging from 0.39 to 0.75 µM have been reported for similar coumarin derivatives, indicating strong cytotoxic effects comparable to established chemotherapy agents like doxorubicin .
  • HepG2 Cells : Compounds within this class have demonstrated IC50 values between 2.62 and 4.85 µM , suggesting effective inhibition of liver cancer cell proliferation .

The mechanism underlying these effects often involves the induction of apoptosis through caspase activation and disruption of cell cycle progression .

2. Antimicrobial Activity

Chromene derivatives also display broad-spectrum antimicrobial activity:

  • Studies have shown that certain analogs exhibit minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Helicobacter pylori and other pathogenic bacteria .
  • The antimicrobial efficacy against both Gram-positive and Gram-negative bacteria has been confirmed through various assays, highlighting their potential as therapeutic agents in treating infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation, such as CK2 kinase .
  • Cell Cycle Arrest : These compounds can induce G2/M phase arrest in cancer cells, leading to reduced cell division and increased apoptosis rates .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene core significantly influence biological activity:

SubstituentBiological ActivityObservations
CarbamoylIncreased anticancer potencyEnhances binding affinity to target proteins
DimethylImproved selectivityReduces toxicity towards normal cells
PhenylBroadens antimicrobial spectrumEffective against multiple bacterial strains

These findings suggest that careful structural modifications can optimize the pharmacological profile of chromene derivatives.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the efficacy of a similar chromene derivative in vivo using mouse models with induced tumors. The compound demonstrated significant tumor reduction compared to control groups, further validating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against clinical isolates of E. coli and Staphylococcus aureus. The compound exhibited MIC values that suggest it could serve as a lead candidate for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the chromene-3-carboxamide scaffold but differ in substituents, impacting their physicochemical and functional properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%)
Target Compound 4-Carbamoylphenyl (imino), 2,4-Dimethylphenyl (carboxamide) C25H22N3O3 412.47 Not reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl (imino), oxo group at position 2 C16H12N2O5S 344.34 Not specified
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl (imino), acetylated carboxamide C18H14FN3O3 339.32 Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Methylphenyl hydrazinylidene, cyano group, sulfamoylphenyl C16H15N5O3S 357.38 94
(2Z)-2-[(4-Carbamoylphenyl)imino]-6-chloro-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide 6-Chloro, oxolane-methyl (carboxamide) C22H21ClN3O4 434.88 Not reported
Key Observations:
  • Electron-Withdrawing vs.
  • Halogen Effects : The 4-fluorophenyl substituent in introduces electronegativity, which may enhance metabolic stability compared to the carbamoyl group.

Functional Implications

  • Lipophilicity : The 2,4-dimethylphenyl group increases logP compared to methoxy () or oxolane-methyl () substituents, favoring blood-brain barrier penetration.
  • Metabolic Stability : Fluorine in and chlorine in may reduce oxidative metabolism, extending half-life relative to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.